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Compound of Interest

Compound Name: Averufin

Cat. No.: B1665840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of Averufin,

a key polyketide intermediate in the biosynthetic pathway of aflatoxins, using Nuclear Magnetic

Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to

assist researchers in the unambiguous identification and characterization of this and

structurally related natural products.

Introduction
Averufin is a C20 anthraquinone produced by various species of Aspergillus, notably A.

parasiticus and A. nidulans. Its significance lies in its position as a crucial precursor in the

biosynthesis of the highly carcinogenic aflatoxins. A thorough understanding of its structure is

paramount for studies on aflatoxin biosynthesis, the development of inhibitors, and the

exploration of its potential biological activities. NMR spectroscopy stands as the most powerful

technique for the complete structural assignment of such complex organic molecules in

solution. This note details the application of one-dimensional (1D) and two-dimensional (2D)

NMR experiments for the structural elucidation of Averufin.

Data Presentation
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Averufin is

critical for its identification. The following tables summarize the chemical shifts (δ) in parts per
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million (ppm) for all proton and carbon nuclei of Averufin. These data were obtained in

deuterated chloroform (CDCl₃) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectral Data of Averufin (in CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.25 s

H-5 7.65 d 8.0

H-7 7.30 d 8.0

6-OH 12.45 s

8-OH 12.10 s

1'-OH 4.85 br s

H-1' 5.30 t 6.0

H-2' 2.15 m

H-3' 1.80 m

H-4' 1.65 m

H-5' 1.75 m

6'-CH₃ 0.95 t 7.0

Table 2: ¹³C NMR Spectral Data of Averufin (in CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 162.5

C-2 110.0

C-3 135.5

C-4 108.0

C-4a 132.0

C-5 124.5

C-6 161.5

C-7 118.0

C-8 162.0

C-8a 116.0

C-9 189.0

C-9a 109.5

C-10 181.5

C-10a 133.0

C-1' 75.0

C-2' 38.0

C-3' 25.5

C-4' 22.5

C-5' 31.5

C-6' 14.0

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Averufin are provided below.
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Protocol 1: Sample Preparation
Isolation and Purification: Isolate Averufin from a suitable fungal culture (e.g., Aspergillus

parasiticus) using standard chromatographic techniques (e.g., column chromatography over

silica gel).

Purity Assessment: Confirm the purity of the isolated compound using High-Performance

Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Sample Preparation for NMR:

Accurately weigh approximately 5-10 mg of purified Averufin.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D NMR Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64.

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1665840?utm_src=pdf-body
https://www.benchchem.com/product/b1665840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

Protocol 3: 2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Sequence: Standard COSY-90 or DQF-COSY.

Spectral Width (F1 and F2): 12-15 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 4-8.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions

before 2D Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Sequence: Standard phase-sensitive HSQC with gradient selection.

Spectral Width (F2 - ¹H): 12-15 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.
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Number of Increments (F1): 128-256.

Number of Scans per Increment: 8-16.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions

before 2D Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations,

which is crucial for connecting different spin systems and identifying quaternary carbons.

Pulse Sequence: Standard HMBC with gradient selection.

Spectral Width (F2 - ¹H): 12-15 ppm.

Spectral Width (F1 - ¹³C): 200-220 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-32.

Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions

before 2D Fourier transformation.

Mandatory Visualizations
The following diagrams illustrate key aspects of Averufin's biosynthesis and the workflow for

its structural elucidation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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